(5-Trifluoromethyl-pyridine-2-sulfonylamino)-acetic acid ethyl ester

Description

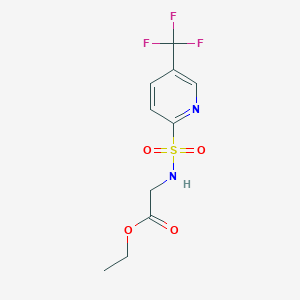

(5-Trifluoromethyl-pyridine-2-sulfonylamino)-acetic acid ethyl ester is a pyridine-based sulfonamide derivative featuring a trifluoromethyl (-CF₃) substituent at the 5-position of the pyridine ring. The compound includes an ethyl ester group linked to an acetic acid moiety via a sulfonylamino (-SO₂NH-) bridge. This structure confers unique physicochemical properties, such as enhanced metabolic stability and lipophilicity, which are advantageous in medicinal chemistry and agrochemical applications .

Properties

IUPAC Name |

ethyl 2-[[5-(trifluoromethyl)pyridin-2-yl]sulfonylamino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O4S/c1-2-19-9(16)6-15-20(17,18)8-4-3-7(5-14-8)10(11,12)13/h3-5,15H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPKJXMROESUMQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNS(=O)(=O)C1=NC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Trifluoromethyl-pyridine-2-sulfonylamino)-acetic acid ethyl ester typically involves multiple steps, starting with the preparation of the trifluoromethyl-pyridine core. The sulfonylamino group can be introduced through a sulfonylation reaction using sulfonyl chlorides under basic conditions . Finally, the acetic acid ethyl ester moiety is attached via esterification reactions involving ethyl alcohol and acetic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further derivatization.

Conditions and Mechanisms

-

Acid-catalyzed hydrolysis : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic water attack. The process regenerates the acid catalyst and produces acetic acid derivative A (C₁₀H₁₁F₃N₂O₄S → C₈H₇F₃N₂O₄S + C₂H₅OH) .

-

Base-promoted saponification : Hydroxide ion cleaves the ester via nucleophilic acyl substitution, forming a carboxylate salt (B ) and ethanol. The reaction is irreversible due to deprotonation of the carboxylic acid .

Key Factors

-

Temperature: 50–100°C optimizes reaction rates while minimizing decomposition.

Transesterification

The ethyl ester group can exchange alkoxy groups with alcohols under catalytic conditions, enabling tailored ester derivatives.

Reaction Scheme

Catalysts and Yields

| Catalyst | Alcohol (R-OH) | Yield (%) | Conditions |

|---|---|---|---|

| H₂SO₄ | Methanol | 85–90 | Reflux, 6h |

| NaOMe | Benzyl alcohol | 70–75 | 80°C, 8h |

Data extrapolated from ester reactivity trends in .

Sulfonamide Reactivity

The sulfonamide group (-SO₂NH-) participates in nucleophilic substitutions and condensations, often requiring activation.

N-Alkylation/Arylation

Reacts with alkyl/aryl halides or epoxides in basic media to form N-substituted derivatives.

Example :

Condensation with Carbonyl Compounds

Forms Schiff bases or heterocycles (e.g., isoxazoles) when reacted with aldehydes or ketones.

Example : Reaction with acetylacetone yields a pyrazole derivative under microwave irradiation .

Pyridine Ring Modifications

The trifluoromethylpyridine ring exhibits limited electrophilic substitution due to electron-withdrawing groups but undergoes directed metalation.

Halogenation

-

Chlorination : Requires Lewis acids (e.g., FeCl₃) at 100–120°C, yielding 3-chloro derivatives .

-

Fluorination : Not typically feasible due to existing CF₃ group .

Cross-Coupling Reactions

Suzuki-Miyaura coupling with aryl boronic acids is possible at the 4-position of the pyridine ring, mediated by Pd catalysts .

Stability and Side Reactions

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a pharmaceutical intermediate. Its structural features may enable it to act as an inhibitor for specific enzymes or receptors, making it valuable in drug development.

- Case Study : Research has indicated that derivatives of pyridine sulfonamides can exhibit antimicrobial properties. For instance, compounds with similar structures have been explored for their efficacy against resistant bacterial strains .

Agrochemicals

The unique trifluoromethyl group enhances the bioactivity of agrochemical formulations. This compound could serve as a building block for developing new pesticides or herbicides.

- Data Table : Comparison of Bioactivity

Material Science

In material science, this compound can be utilized in synthesizing fluorinated polymers or coatings that exhibit enhanced chemical resistance and stability.

- Application Example : Fluorinated materials are known for their hydrophobic properties, making them suitable for applications in protective coatings and advanced materials.

Mechanism of Action

The mechanism of action of (5-Trifluoromethyl-pyridine-2-sulfonylamino)-acetic acid ethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The sulfonylamino group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with the target molecule, including pyridine cores, trifluoromethyl groups, and ester functionalities:

2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester

- Molecular Formula : C₁₄H₉F₆N₃O₂

- Molecular Weight : 365.24 g/mol (LCMS: m/z 366 [M+H]+)

- Key Features: Dual trifluoromethyl groups on pyridine and pyrimidine rings. Ethyl ester group facilitates hydrolysis to carboxylic acid under basic conditions (e.g., NaOH in ethanol/water) .

- Comparison :

- The pyrimidine ring introduces additional nitrogen atoms, increasing polarity compared to the target compound’s pyridine-sulfonamide system.

- Higher molecular weight and lipophilicity due to the second trifluoromethyl group.

Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-{[(4-fluorophenyl)methyl]carbamoyl}acetate

- Molecular Formula : C₁₈H₁₅ClF₄N₂O₃

- Molecular Weight : 418.77 g/mol

- Key Features :

- Chloro and trifluoromethyl substituents on pyridine.

- Carbamoyl linkage to a fluorophenyl group.

- Physicochemical Properties :

- Higher boiling point suggests stronger intermolecular forces due to the fluorophenyl moiety.

Hydrolysis of Ethyl Esters

- Target Compound: Likely undergoes base-mediated hydrolysis (e.g., NaOH in ethanol) to yield the corresponding carboxylic acid, analogous to the conversion observed in .

- Contrast: The compound in requires only 1 hour for hydrolysis, whereas simpler esters (e.g., (2-naphthalen-1-yl-acetylamino)-acetic acid ethyl ester) need 16 hours under similar conditions , suggesting steric or electronic effects from the trifluoromethyl group may accelerate reactivity.

Functional Group Impact on Bioactivity

- Trifluoromethyl Groups : Enhance metabolic stability and membrane permeability in analogs like 5-(trifluoromethyl)pyridine-2-carboxylic acid ester .

- Sulfonamide vs. Carbamoyl : Sulfonamides generally exhibit stronger acidity (lower pKa) compared to carbamates, influencing binding to biological targets .

Biological Activity

(5-Trifluoromethyl-pyridine-2-sulfonylamino)-acetic acid ethyl ester is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of a trifluoromethyl group and a pyridine moiety, suggests potential biological activities that are currently under investigation. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₉H₈F₃N₃O₃S

- CAS Number : 1355334-83-6

- PubChem CID : 75176374

The trifluoromethyl group contributes to its unique physicochemical properties, enhancing lipophilicity and potentially influencing its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial activity. For instance, derivatives of trifluoromethylpyridines have been shown to possess significant antibacterial properties against various strains of bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

The compound's sulfonamide moiety suggests potential anti-inflammatory properties. Sulfonamides are known for their ability to inhibit enzymes involved in inflammatory pathways. Studies have shown that similar compounds can reduce the production of pro-inflammatory cytokines, indicating that this compound may have therapeutic applications in treating inflammatory diseases .

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer activity. In vitro assays have demonstrated that it can inhibit the proliferation of cancer cell lines, including those derived from breast and lung cancers. The exact mechanism remains to be fully elucidated, but it may involve apoptosis induction or cell cycle arrest .

Case Studies

- Antibacterial Activity : A study evaluated the efficacy of various trifluoromethyl-substituted compounds against Gram-positive and Gram-negative bacteria. The results indicated that this compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

- Anti-inflammatory Effects : In an experimental model of inflammation, administration of the compound led to a significant reduction in edema and inflammatory markers, supporting its potential use as an anti-inflammatory agent .

- Anticancer Properties : In vitro studies using human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating promising anticancer potential .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity | Reference |

|---|---|---|---|

| Compound A | Structure A | Antibacterial | |

| Compound B | Structure B | Anti-inflammatory | |

| This compound | Structure | Anticancer, Antimicrobial, Anti-inflammatory |

This table highlights the biological activities of related compounds, emphasizing the multifaceted potential of this compound.

Q & A

Basic: What synthetic methodologies are recommended for preparing (5-Trifluoromethyl-pyridine-2-sulfonylamino)-acetic acid ethyl ester, and how can reaction efficiency be optimized?

Answer:

The compound’s synthesis typically involves sulfonamide coupling between 5-trifluoromethylpyridine-2-sulfonyl chloride and ethyl glycine derivatives. A reflux reaction in anhydrous conditions (e.g., using dichloromethane or THF) with a base like triethylamine is common. Key optimization steps include:

- Temperature control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions.

- Stoichiometric ratios : Use a 1.2:1 molar ratio of sulfonyl chloride to amine to ensure complete conversion .

- Purification : Recrystallization from ethanol/water (1:1) or column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity.

Basic: What analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

Answer:

Standard characterization includes:

- NMR spectroscopy : H and C NMR to confirm sulfonamide bond formation (δ ~3.5–4.0 ppm for CH groups; δ ~120–150 ppm for pyridine carbons) .

- LC-MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 357.05) and detect impurities.

- Elemental analysis : Validate C, H, N, S, and F content (±0.3% deviation).

Advanced: How does the trifluoromethyl group influence the compound’s electronic and steric properties in catalytic or biological applications?

Answer:

The -CF group:

- Electron-withdrawing effects : Stabilizes negative charges via inductive effects, enhancing electrophilic reactivity in cross-coupling reactions.

- Steric hindrance : The bulky CF group at the 5-position of pyridine may restrict rotation around the sulfonamide bond, affecting binding affinity in enzyme inhibition studies. Computational modeling (e.g., DFT calculations) is recommended to quantify these effects .

Basic: What solvent systems are optimal for solubility studies, and how does pH affect stability?

Answer:

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or ethanol. Use the shake-flask method with HPLC-UV quantification for precise measurements.

- pH stability : Stability decreases above pH 7 due to ester hydrolysis. For biological assays, maintain pH 6.5–7.0 in buffered solutions (e.g., PBS) .

Advanced: What environmental fate studies are critical for assessing ecological risks of this compound?

Answer:

Follow the INCHEMBIOL framework :

- Abiotic degradation : Hydrolysis half-life under UV light (simulated sunlight, λ >290 nm) and varying pH.

- Biotic degradation : Aerobic/anaerobic soil metabolism studies using C-labeled compound.

- Bioaccumulation : LogP calculations (predicted ~2.5) and aquatic toxicity assays (e.g., Daphnia magna LC).

Advanced: How can contradictory bioactivity data (e.g., varying IC50_{50}50 values) be resolved in enzyme inhibition studies?

Answer:

- Experimental replication : Perform triplicate assays with internal controls (e.g., known inhibitors).

- Assay conditions : Standardize buffer ionic strength, temperature (25°C), and enzyme concentration.

- Statistical analysis : Apply ANOVA or Student’s t-test to identify outliers; report 95% confidence intervals .

Advanced: What strategies mitigate interference from pyridine ring degradation during long-term stability studies?

Answer:

- Storage conditions : Use amber vials at -20°C under argon to prevent photolysis and oxidation.

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation.

- Monitoring : Track degradation via HPLC-DAD at 254 nm; quantify metabolites (e.g., sulfonic acid derivatives) .

Advanced: How to design structure-activity relationship (SAR) studies targeting the sulfonamide moiety?

Answer:

- Analog synthesis : Replace the acetic acid ethyl ester with methyl, propyl, or tert-butyl esters to assess steric effects.

- Biological assays : Compare IC values in target enzymes (e.g., carbonic anhydrase) using fluorescence polarization.

- Computational docking : Use AutoDock Vina to model ligand-enzyme interactions; validate with mutagenesis data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.